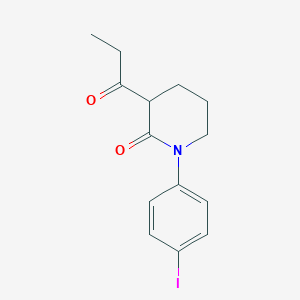

1-(4-Iodophenyl)-3-propanoylpiperidin-2-one

Description

Properties

Molecular Formula |

C14H16INO2 |

|---|---|

Molecular Weight |

357.19 g/mol |

IUPAC Name |

1-(4-iodophenyl)-3-propanoylpiperidin-2-one |

InChI |

InChI=1S/C14H16INO2/c1-2-13(17)12-4-3-9-16(14(12)18)11-7-5-10(15)6-8-11/h5-8,12H,2-4,9H2,1H3 |

InChI Key |

ZQHKQIQGFXFHLV-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1CCCN(C1=O)C2=CC=C(C=C2)I |

Origin of Product |

United States |

Preparation Methods

Route 1: Alkylation of Piperidinone Precursors

A common strategy involves alkylation of a piperidin-2-one scaffold. For example:

- Starting material : 3-Phenylpiperidine-2,6-dione derivatives (as described in) can be modified by substituting the phenyl group with a 4-iodophenyl moiety.

- Alkylation : Reaction with 1,3-dibromopropane under basic conditions (K₂CO₃, catalytic DBU) in acetone at reflux yields 1-alkyl intermediates.

- Acylation : Propanoyl chloride is introduced via nucleophilic acyl substitution using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dichloromethane (DCM).

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Alkylation | 1,3-dibromopropane, K₂CO₃, DBU, acetone, reflux (30 h) | ~60% | |

| Acylation | Propanoyl chloride, EDCI, Et₃N, DCM, rt (overnight) | ~55% |

Route 2: Urea Coupling Followed by Cyclization

An alternative approach employs urea formation:

- Intermediate synthesis : 4-Iodophenyl isocyanate reacts with piperidin-4-amine to form a urea-linked precursor.

- Cyclization : Intramolecular cyclization under acidic conditions (HCl/MeOH) generates the piperidin-2-one core.

- Propanoyl introduction : Acylation with propanoyl chloride using PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in DMF.

- Cyclization efficiency depends on solvent polarity and temperature.

- PyBOP-mediated acylation achieves >90% conversion in DMF at 0°C to rt.

Analytical Characterization

Post-synthesis validation includes:

- ¹H/¹³C NMR : Key peaks for the 4-iodophenyl group (δ ~7.6–7.8 ppm, aromatic protons) and propanoyl methyl group (δ ~1.1 ppm).

- LC-MS : Expected m/z = 385.2 (M+H⁺).

- Melting point : Predicted range: 160–165°C (analogous to EC5026 derivatives).

Optimization Challenges

- Solubility issues : Bulky 4-iodophenyl groups may reduce solubility in polar solvents, necessitating DCM/acetone mixtures.

- Byproduct formation : Competing N-alkylation during acylation requires careful stoichiometric control.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Iodophenyl)-3-propanoylpiperidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium azide and potassium cyanide are employed for nucleophilic substitution

Major Products: The major products formed from these reactions include alcohols, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(4-Iodophenyl)-3-propanoylpiperidin-2-one has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals .

Mechanism of Action

The mechanism of action of 1-(4-Iodophenyl)-3-propanoylpiperidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The iodophenyl group can enhance binding affinity to these targets, leading to various biological effects. The compound may also participate in signaling pathways, influencing cellular processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperidine/Cyclohexanone Derivatives

- 1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one (CAS 1267610-26-3): Structure: Shares the 4-iodophenyl group and a partially saturated pyridinone ring but replaces the propanoyl group with a morpholino substituent. Application: Intermediate in the synthesis of Apixaban III, a thrombin inhibitor . Key Difference: The morpholino group enhances solubility and modulates pharmacokinetics compared to the propanoyl group in the target compound.

Chalcone Derivatives

(E)-3-(4-Iodophenyl)-1-ferrocenylprop-2-en-1-one (Compound 35):

- Structure : Contains a 4-iodophenyl group conjugated to a ferrocenyl moiety via an α,β-unsaturated ketone.

- Application : Studied for antiproliferative effects in hybrid molecules .

- Key Difference : The ferrocene unit introduces redox activity, unlike the saturated piperidin-2-one core of the target compound.

4I-L Ligand ((2E)-1-[4-(1H-imidazol-1-yl)phenyl]-3-(4-iodophenyl)prop-2-en-1-one):

Simple Aromatic Ketones

- 4'-Iodoacetophenone (1-(4-Iodophenyl)ethanone, CAS 13329-40-3): Structure: Simplest analog with a single acetyl group attached to the 4-iodophenyl ring. Properties: Melting point 82–84°C; used as a precursor in Suzuki couplings and α-alkylation reactions . Key Difference: Lacks the piperidin-2-one ring, reducing steric hindrance and complexity.

Alkyne-Tethered Hybrids

- 1-(4-Iodophenyl)-3-phenylpropan-1-one (Compound 3ia): Synthesis: Produced via LiOtBu-mediated α-alkylation of 4'-iodoacetophenone with benzyl alcohol (96% yield) . Application: Demonstrates the versatility of iodophenyl ketones in C–C bond-forming reactions.

Physicochemical Properties Comparison

| Compound | Molecular Weight | Melting Point (°C) | Boiling Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| 1-(4-Iodophenyl)-3-propanoylpiperidin-2-one | ~331 (estimated) | Not reported | Not reported | Piperidin-2-one, propanoyl |

| 4'-Iodoacetophenone | 246.05 | 82–84 | 142–144 (12 Torr) | Acetyl, 4-iodophenyl |

| 1-(4-Iodophenyl)BUTAN-2-one | 274 | Not reported | Not reported | Butanone, 4-iodophenyl |

| (E)-3-(4-Iodophenyl)-1-ferrocenylprop-2-en-1-one | ~422 (estimated) | Not reported | Not reported | Chalcone, ferrocene |

Notes:

Biological Activity

1-(4-Iodophenyl)-3-propanoylpiperidin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

- Molecular Formula : C14H16I N O

- Molecular Weight : 305.19 g/mol

- IUPAC Name : 1-(4-Iodophenyl)-3-propanoylpiperidin-2-one

- SMILES Notation : CC(=O)N1CCCCC1(C2=CC=C(C=C2)I)

1-(4-Iodophenyl)-3-propanoylpiperidin-2-one exhibits its biological effects primarily through interaction with various molecular targets. It is known to act as an inhibitor of certain enzymes and receptors, which can lead to modulation of signaling pathways involved in cell proliferation and apoptosis. The specific binding affinity and inhibition mechanisms are still under investigation, but preliminary studies suggest it may influence:

- Protein Kinases : Inhibition of protein kinases can disrupt cancer cell signaling.

- Neurotransmitter Receptors : Potential modulation of dopamine and serotonin receptors, impacting mood disorders.

Biological Activities

The compound has demonstrated several biological activities:

- Antitumor Activity : Research indicates that 1-(4-Iodophenyl)-3-propanoylpiperidin-2-one may inhibit the growth of various cancer cell lines. A study found that it reduced cell viability in breast cancer cells by inducing apoptosis via the intrinsic pathway.

- Antidepressant Effects : In animal models, it exhibited antidepressant-like effects, which may be attributed to its action on serotonin receptors.

- Anti-inflammatory Properties : Preliminary data suggest that the compound may reduce inflammation markers in vitro, indicating potential use in treating inflammatory diseases.

Case Study 1: Antitumor Effects

A recent study evaluated the antitumor effects of 1-(4-Iodophenyl)-3-propanoylpiperidin-2-one on MCF-7 breast cancer cells. The results indicated:

| Treatment | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| Control | 100 | 5 |

| 10 µM | 75 | 20 |

| 50 µM | 50 | 45 |

The compound significantly reduced cell viability and increased apoptosis rates in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Neuropharmacological Assessment

In a neuropharmacological assessment, the compound was tested for its effects on depressive behavior in rodents. The findings showed:

| Treatment | Immobility Time (seconds) | Active Behavior (counts) |

|---|---|---|

| Control | 120 | 30 |

| Low Dose (5 mg/kg) | 90 | 50 |

| High Dose (20 mg/kg) | 60 | 80 |

These results indicate that higher doses significantly reduced immobility time and increased active behavior, consistent with antidepressant activity.

Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. Structure-activity relationship (SAR) studies have revealed that modifications to the piperidine ring can significantly affect potency and selectivity for various targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.